

Introduction to 7-Azaindole spectroscopy (UV-Vis, NMR)

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Compound of Interest

Compound Name: 7-Azaindazole

Cat. No.: B029739

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A Technical Guide to the Spectroscopy of 7-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. Structurally, it consists of a pyridine ring fused to a pyrrole ring. This arrangement imparts unique electronic and hydrogen-bonding properties, making it a valuable building block for developing kinase inhibitors, anticancer agents, and fluorescent probes.^{[1][2]} As a bioisostere of indole, 7-azaindole is found in numerous pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for structure elucidation, reaction monitoring, and predicting its behavior in various chemical and biological environments.

This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy of 7-azaindole, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical work.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like 7-azaindole, the absorption of UV-Vis radiation primarily corresponds to $\pi \rightarrow \pi^*$ transitions. The absorption spectrum is sensitive to the molecular environment, including solvent polarity and the molecule's aggregation state.

Spectral Data

The UV-Vis absorption spectrum of 7-azaindole is characterized by distinct bands in the ultraviolet region. The position of the absorption maximum (λ_{max}) exhibits a slight redshift in polar solvents compared to nonpolar solvents.^[3] In concentrated solutions of nonpolar solvents, aggregation can occur, leading to the formation of dimers and other aggregates, which results in a bathochromic (red) shift in the absorption onset.^[4] For instance, in 3-methylpentane, the monomer absorbs around 305 nm, while the dimer absorbs at approximately 320 nm.^[4]

Solvent	$\lambda_{\text{max}} 1$ (nm)	$\lambda_{\text{max}} 2$ (nm)	Reference
Cyclohexane (CH)	289	298	[3]
Dichloromethane (DCM)	290	299	[3]
Acetonitrile (ACN)	290	299	[3]
Methanol (MeOH)	290	299	[3]

Table 1: UV-Vis Absorption Maxima (λ_{max}) of 7-Azaindole in Various Solvents.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the standard procedure for obtaining a UV-Vis absorption spectrum of 7-azaindole.

1. Sample Preparation:

- Accurately weigh a small amount of 7-azaindole powder.
- Dissolve the sample in a UV-grade solvent of choice (e.g., methanol, cyclohexane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- From the stock solution, prepare a dilute solution (typically in the micromolar range, ~1-10 μM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 Absorbance Units).

2. Instrument Setup:

- Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20-30 minutes for stabilization.
- Select the "Scan" or "Spectrum" mode in the instrument software.
- Set the desired wavelength range for the scan (e.g., 200-400 nm).

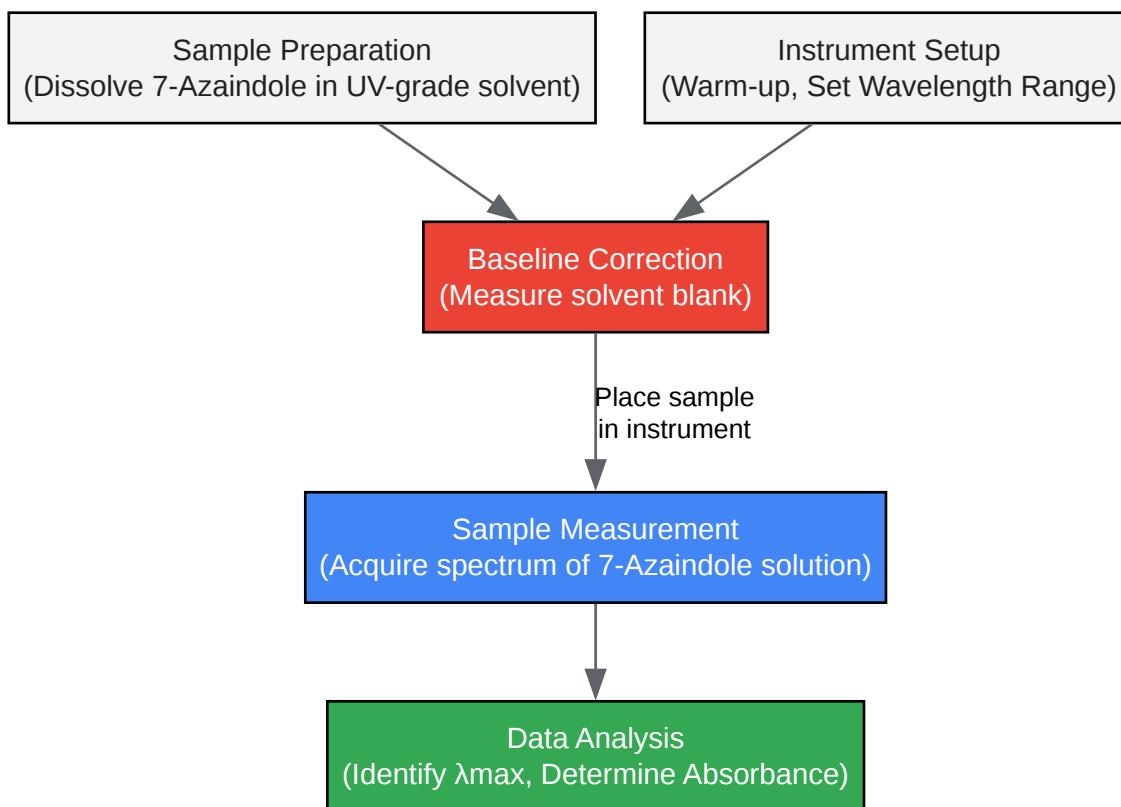
3. Baseline Correction:

- Fill a quartz cuvette with the pure solvent that was used to dissolve the sample. This will serve as the "blank."
- Ensure the cuvette is clean and that the optical faces are free of fingerprints or smudges.
- Place the blank cuvette in the sample holder and perform a baseline correction (also called "autozero" or "blanking"). This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.

4. Sample Measurement:

- Empty the cuvette, rinse it with a small amount of the 7-azaindole sample solution, and then fill it with the sample solution.
- Place the sample cuvette back into the instrument.
- Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.
- Save and export the resulting spectrum data.

Visualization: UV-Vis Experimental Workflow



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UV-Vis Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 7-azaindole, both ^1H and ^{13}C NMR are routinely used for structural confirmation.

^1H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

Spectral Data (in DMSO-d_6):

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (NH)	11.66	br s	-
H6	8.16	dd	4.7, 1.5
H4	7.91	dd	7.8, 1.5
H3	7.49	t	2.9
H5	7.03	dd	7.8, 4.7
H2	6.46	dd	3.1, 1.9

Table 2: ^1H NMR Spectroscopic Data for 7-Azaindole in DMSO-d₆.

Interpretation:

- The N-H proton (H1) is significantly deshielded and appears as a broad singlet far downfield due to hydrogen bonding and its acidic nature.
- The protons on the pyridine ring (H4, H5, H6) appear in the aromatic region. H6 is the most deshielded due to its proximity to the electronegative pyridine nitrogen. The coupling constants (J values) are characteristic of ortho (H4-H5, ~7.8 Hz) and meta (H4-H6, ~1.5 Hz) coupling.
- The protons on the pyrrole ring (H2, H3) are more shielded compared to those on the pyridine ring.

^{13}C NMR Spectroscopy

Carbon NMR reveals the number of chemically non-equivalent carbon atoms in the molecule.

Spectral Data (in DMSO-d₆):

Carbon	Chemical Shift (δ , ppm)
C7a	148.9
C6	142.9
C4	127.7
C2	126.8
C3a	120.3
C5	115.6
C3	100.2

Table 3: ^{13}C NMR Spectroscopic Data for 7-Azaindole in DMSO-d₆.

Interpretation:

- The carbon atoms of the pyridine ring (C4, C5, C6) and the bridgehead carbons (C3a, C7a) appear in the typical aromatic region for heterocyclic compounds.
- The pyrrole carbons (C2, C3) are generally found at higher field (more shielded) compared to the pyridine carbons. C7a is the most deshielded carbon due to its position adjacent to both the pyrrole and pyridine nitrogens.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general method for acquiring ^1H and ^{13}C NMR spectra.

1. Sample Preparation:

- Weigh approximately 2-5 mg of 7-azaindole for ^1H NMR or 10-20 mg for ^{13}C NMR.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. The residual solvent peak is also commonly used for referencing (e.g., DMSO-d₆ at 2.50 ppm for ^1H).^{[5][6]}
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. Instrument Setup & Data Acquisition:

- Log into the NMR spectrometer's control software.
- Insert the sample into the spinner turbine and adjust its depth using a depth gauge.
- Carefully place the sample into the NMR magnet.
- Load a standard set of acquisition parameters for the desired experiment (^1H or ^{13}C).
- Tune and match the probe to the correct frequency for the nucleus being observed.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
- For ^1H NMR, set the appropriate number of scans (e.g., 8 or 16). For ^{13}C NMR, a much larger number of scans is required due to the low natural abundance of ^{13}C (e.g., 128, 256, or more).
- Initiate the data acquisition.

3. Data Processing:

- Once the acquisition is complete, perform a Fourier transform on the Free Induction Decay (FID) signal.
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Perform a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis by referencing the TMS peak to 0 ppm or the residual solvent peak to its known value.
- For ^1H spectra, integrate the peaks to determine the relative ratios of protons.

Visualization: NMR Experimental Workflow

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